Heptacosanoic acid
Overview
Description
. It is a 27-carbon fatty acid found in various natural sources, including beeswax and certain plant waxes. This compound is notable for its high melting point and stability, making it useful in various industrial applications.
Mechanism of Action
Target of Action
Heptacosanoic acid, also known as Carboceric acid, is a 27-carbon long-chain saturated fatty acid It’s a component of the fat and milkfat of ruminants , suggesting it may interact with lipid metabolism pathways.
Biochemical Pathways
This compound, being a very long-chain fatty acid, is likely involved in various biochemical pathways related to lipid metabolism . These could include fatty acid oxidation, synthesis of complex lipids, and signaling pathways.
Result of Action
As a component of ruminant fat and milkfat , it may contribute to the nutritional and caloric content of these foods. It’s also found in follicular casts, the abnormal impactation of a sebaceous follicle, implicated as the preclinical lesion of acne vulgaris .
Biochemical Analysis
Biochemical Properties
Heptacosanoic acid participates in several biochemical reactions, primarily involving lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which activates the fatty acid by converting it into heptacosanoyl-CoA. This activated form can then enter various metabolic pathways . Additionally, this compound can be incorporated into complex lipids, such as phospholipids and triglycerides, influencing membrane structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation . This modulation can lead to changes in the expression of genes involved in fatty acid oxidation and lipid synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific proteins and enzymes, altering their activity. For example, this compound can inhibit the activity of certain lipases, enzymes responsible for breaking down triglycerides into free fatty acids . This inhibition can affect lipid metabolism and energy homeostasis. Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors, such as PPARs, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and other degradation processes over extended periods . Long-term exposure to this compound in cell cultures has been associated with alterations in cellular function, including changes in lipid metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to have beneficial effects on lipid metabolism and energy balance . At high doses, it can lead to toxic effects, including liver damage and inflammation. These adverse effects are likely due to the accumulation of this compound and its metabolites in tissues, leading to disruptions in cellular function and homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways, including β-oxidation and lipid synthesis. In the β-oxidation pathway, this compound is broken down into smaller fatty acids and acetyl-CoA, which can then enter the citric acid cycle for energy production . Additionally, this compound can be incorporated into complex lipids, such as phospholipids and triglycerides, through the action of enzymes like acyltransferases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. For example, fatty acid-binding proteins (FABPs) can bind to this compound and facilitate its transport to various cellular compartments . Additionally, this compound can be incorporated into lipoproteins, which transport lipids through the bloodstream to different tissues.
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets . Its localization can affect its activity and function. For instance, in the endoplasmic reticulum, this compound can be involved in the synthesis of complex lipids, while in mitochondria, it can undergo β-oxidation for energy production. Post-translational modifications, such as acylation, can also influence the subcellular localization of this compound and its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptacosanoic acid can be synthesized through the hydrogenation of heptacosenoic acid, which involves the addition of hydrogen to the double bonds of heptacosenoic acid in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as beeswax or ozokerite. The extracted material is then purified through processes like distillation and crystallization to obtain pure this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form this compound derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield heptacosanol, a long-chain alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, acid catalysts like sulfuric acid, elevated temperatures.
Major Products:
Oxidation: this compound derivatives.
Reduction: Heptacosanol.
Substitution: this compound esters.
Scientific Research Applications
Heptacosanoic acid has several applications in scientific research:
Chemistry: Used as a standard for the quantification of very long-chain fatty acids in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of cosmetics, lubricants, and as a phase change material in thermal energy storage systems
Comparison with Similar Compounds
Heptacosanoic acid is similar to other long-chain saturated fatty acids such as:
- Hexacosanoic acid (C26:0)
- Octacosanoic acid (C28:0)
- Nonacosanoic acid (C29:0)
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its high melting point and stability make it particularly useful in applications requiring durable and heat-resistant materials .
Properties
IUPAC Name |
heptacosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBFBRLRNDJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075070 | |
Record name | Heptacosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Heptacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7138-40-1, 68439-87-2 | |
Record name | Heptacosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7138-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptacosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007138401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxylic acids, C27-47 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxylic acids, C27-47 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptacosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptacosanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTACOSANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1CDT7DOJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Heptacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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